molecular formula C14H23NO B8479501 4-(2-Dipropylaminoethyl)phenol

4-(2-Dipropylaminoethyl)phenol

Cat. No. B8479501
M. Wt: 221.34 g/mol
InChI Key: OJDDVYFYQUXKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07176227B2

Procedure details

Tyramine (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (591 mg) was dissolved in anhydrous methanol (12 ml) and then added with sodium cyanoborohydride (812 mg), acetic acid (5.00 ml), and propionaldehyde (777 μl), followed by stirring at room temperature under a nitrogen atmosphere for 2 days. After completion of the reaction, the solvent was distilled off. Then, the residue was dissolved in diethyl ether and then stirred after the addition of distilled water. The solution was subjected to extraction with diethyl ether and the extract was then washed with distilled water and a saturated aqueous ammonium chloride solution. The organic layer was dried with anhydrous sodium sulfate and the solvent was then distilled off, thereby obtaining the subject compound (412 mg) as a dark brown liquid.
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
812 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
777 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[C:11]([BH3-])#N.[Na+].[C:15](O)(=O)[CH3:16].[CH:19](=O)[CH2:20][CH3:21]>CO>[CH2:19]([N:1]([CH2:11][CH2:15][CH3:16])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH2:20][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
591 mg
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
812 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
777 μL
Type
reactant
Smiles
C(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature under a nitrogen atmosphere for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
Then, the residue was dissolved in diethyl ether
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
after the addition of distilled water
EXTRACTION
Type
EXTRACTION
Details
The solution was subjected to extraction with diethyl ether
WASH
Type
WASH
Details
the extract was then washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(CC)N(CCC1=CC=C(C=C1)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 412 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.